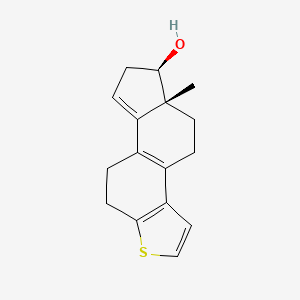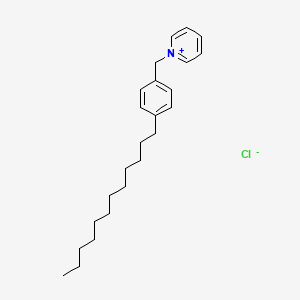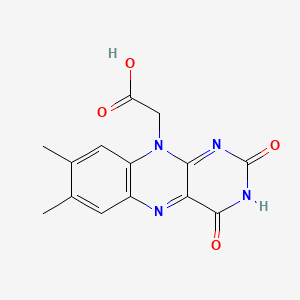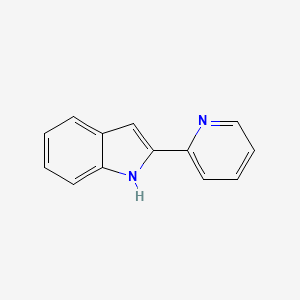
2-(2-Pyridinyl)-1H-indole
描述
Synthesis Analysis
The synthesis of 2-(2-Pyridinyl)-1H-indole derivatives has been achieved through various methods, including Rh/Cu-catalyzed multiple bond cleavage and construction processes, showcasing excellent chemoselectivity and efficiency. For example, an unusual Rh/Cu-catalyzed synthesis starting from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols demonstrated the cleavage of multiple bonds (C-H, C-C, and C-N) while forming new bonds (C-H, C-C, and C-N) in a one-pot reaction with remarkable selectivity (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-(2-Pyridinyl)-1H-indole derivatives has been elucidated through various techniques, including X-ray crystallography. These analyses reveal the planarity of the indole and pyridine rings and their orientations relative to each other, providing insights into the compound's potential reactivity and interaction capabilities. For instance, the crystal and molecular structure of cycloplatinated 1H-indole-1-methyl-2-(2′-pyridine) complexes have been determined, showcasing the unique chelation patterns and spatial arrangements (Tollari et al., 2000).
Chemical Reactions and Properties
2-(2-Pyridinyl)-1H-indole undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it has been utilized in the synthesis of pyrido[1,2-a]indole malonates and amines through aryne annulation, demonstrating a convenient and efficient route to these structures (Rogness et al., 2012). Additionally, Brønsted Acid Catalyzed [3+2]-cycloaddition with in situ generated 2-methide-2H-indoles has been developed, offering a highly enantioselective synthesis of pyrrolo[1,2-a]indoles (Bera & Schneider, 2016).
Physical Properties Analysis
The physical properties of 2-(2-Pyridinyl)-1H-indole derivatives, such as fluorescence emission, have been studied to explore their potential applications. These compounds show long-wavelength fluorescent emission sensitive to solvent polarity and pH, indicating their usefulness in sensing and imaging applications (Kasiotis & Haroutounian, 2006).
Chemical Properties Analysis
The chemical properties of 2-(2-Pyridinyl)-1H-indole derivatives, including their binding affinity to biological targets and photophysical characteristics, have been extensively investigated. For example, derivatives have displayed reasonably good binding affinities to estrogen receptors, highlighting their potential in drug discovery (Kasiotis & Haroutounian, 2006).
科学研究应用
Application 1: Design of Thermolytic Devices
- Summary of Application : The 2-pyridinyl moiety is used in the design of thermolytic devices. It is a part of a thermolabile protecting group (TPG) that has three possible sites for protonation .
- Methods of Application : 1D and 2D NMR investigations, computational studies, static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics were applied to determine the protonation sites in the TPG .
- Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .
Application 2: Synthesis of N-(Pyridin-2-yl)-Benzamides
- Summary of Application : The 2-pyridinyl moiety is used in the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene .
- Methods of Application : The Fe2Ni-BDC bimetallic metal–organic framework was used as a catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .
- Results : The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions. When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h .
Application 3: Formation of Pyridyl Boronic Ester
- Summary of Application : Pyridine-2-boronic acid, which can be derived from 2-pyridinyl compounds, is used as a key starting material for the formation of pyridyl boronic ester .
- Methods of Application : The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
- Results : The reaction results in the formation of the 2-pyridyl derivative of quinoline .
Application 4: Design of Thermolytic Devices
- Summary of Application : The 2-pyridinyl moiety is used in the design of thermolytic devices. It is a part of a thermolabile protecting group (TPG) that has three possible sites for protonation .
- Methods of Application : 1D and 2D NMR investigations, computational studies, static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics were applied to determine the protonation sites in the TPG .
- Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .
Application 5: Synthesis of N-(Pyridin-2-yl)-Benzamides
- Summary of Application : The 2-pyridinyl moiety is used in the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene .
- Methods of Application : The Fe2Ni-BDC bimetallic metal–organic framework was used as a catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .
- Results : The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions. When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h .
Application 6: Formation of Pyridyl Boronic Ester
- Summary of Application : Pyridine-2-boronic acid, which can be derived from 2-pyridinyl compounds, is used as a key starting material for the formation of pyridyl boronic ester .
- Methods of Application : The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
- Results : The reaction results in the formation of the 2-pyridyl derivative of quinoline .
Application 4: Design of Thermolytic Devices
- Summary of Application : The 2-pyridinyl moiety is used in the design of thermolytic devices. It is a part of a thermolabile protecting group (TPG) that has three possible sites for protonation .
- Methods of Application : 1D and 2D NMR investigations, computational studies, static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics were applied to determine the protonation sites in the TPG .
- Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .
Application 5: Synthesis of N-(Pyridin-2-yl)-Benzamides
- Summary of Application : The 2-pyridinyl moiety is used in the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene .
- Methods of Application : The Fe2Ni-BDC bimetallic metal–organic framework was used as a catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .
- Results : The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions. When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h .
Application 6: Formation of Pyridyl Boronic Ester
- Summary of Application : Pyridine-2-boronic acid, which can be derived from 2-pyridinyl compounds, is used as a key starting material for the formation of pyridyl boronic ester .
- Methods of Application : The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
- Results : The reaction results in the formation of the 2-pyridyl derivative of quinoline .
未来方向
The future directions for research on “2-(2-Pyridinyl)-1H-indole” would likely depend on its potential applications. For example, if it has potential uses in medicine or materials science, future research could focus on optimizing its synthesis, improving its properties, or exploring new applications .
属性
IUPAC Name |
2-pyridin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGLCIDAMICTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296915 | |
| Record name | 2-(Pyridin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-1H-indole | |
CAS RN |
13228-40-5 | |
| Record name | 13228-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pyridin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



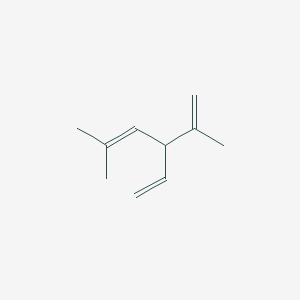
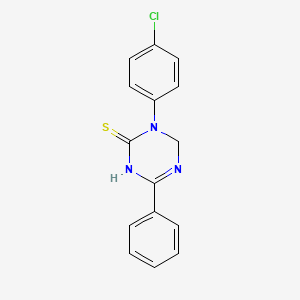
![n-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide](/img/structure/B1198449.png)
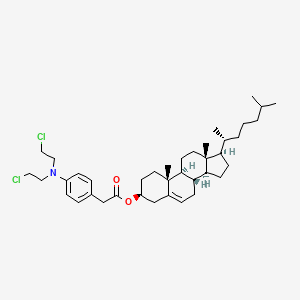
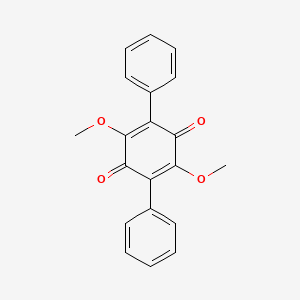
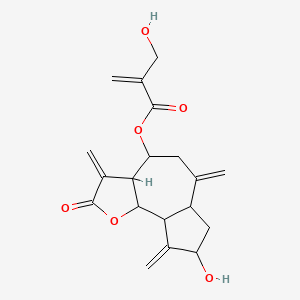
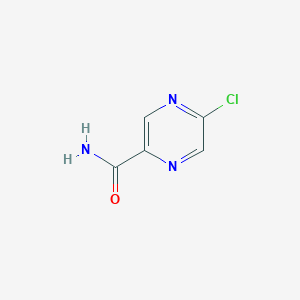
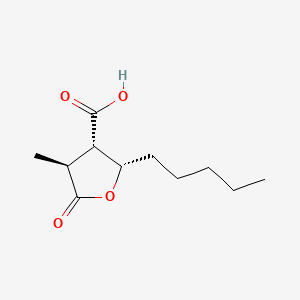
![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)
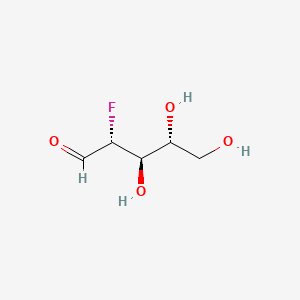
![N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,5-dibromo-4-hydroxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198466.png)
